molecular formula C10H10N2O3 B7767718 2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate

2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate

Cat. No.: B7767718
M. Wt: 206.20 g/mol
InChI Key: VKCBSAZYBXYKRW-UHFFFAOYSA-N
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Description

2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate (CAS 387350-60-9) is a high-purity organic compound supplied as a light brown solid. It is a derivative of the 1,8-naphthyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities. This compound serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. The 1,8-naphthyridine core is historically significant as the foundational structure of the first quinolone antibiotic, nalidixic acid, which functions by inhibiting bacterial DNA gyrase. Ongoing research explores 1,8-naphthyridine derivatives for developing novel antimicrobial agents to combat drug-resistant pathogens. Beyond its role as an antimicrobial precursor, this specific carboxylic acid derivative is a key intermediate in designing new antihistaminic agents. Research indicates that compounds synthesized from this scaffold exhibit a promising bronchorelaxant effect in animal models, acting as H1 receptor antagonists for potential anti-allergy therapies. This product is characterized by a melting point of 191-195°C and a molecular formula of C10H10N2O3 (molecular weight: 206.20). It should be stored sealed in a dry environment at room temperature. Handle with care; this compound is classified as an irritant (Hazard Code Xi). This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-1,8-naphthyridine-3-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.H2O/c1-6-8(10(13)14)5-7-3-2-4-11-9(7)12-6;/h2-5H,1H3,(H,13,14);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCBSAZYBXYKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation: Catalyst-Free and Ionic Liquid-Mediated Approaches

The Friedländer reaction remains the cornerstone for constructing the 1,8-naphthyridine core. A catalyst-free method involves heating 2-aminonicotinaldehyde with β-ketoesters (e.g., ethyl acetoacetate) in toluene or xylene at reflux temperatures (110–140°C) for 6–12 hours . This one-pot reaction proceeds via imine formation and cyclodehydration, yielding 2-methyl-1,8-naphthyridine-3-carboxylate esters. Recent innovations have replaced organic solvents with water using choline hydroxide (ChOH) as a biocompatible ionic liquid catalyst . Under these conditions (50°C, 6 hours), the reaction achieves near-quantitative yields (99%) of 2-methyl-1,8-naphthyridine, which is subsequently oxidized to the carboxylic acid (Table 1).

Table 1: Comparative Analysis of Friedlälder Reaction Conditions

ParameterCatalyst-Free ChOH in Water
SolventToluene/XyleneWater
Temperature110–140°C50°C
Time6–12 hours6 hours
Yield70–85%99%
Environmental ImpactHigh (organic solvents)Low (aqueous, recyclable)

Density functional theory (DFT) studies confirm that ChOH stabilizes transition states through hydrogen bonding, enabling efficient cyclization in water . Post-reaction, the ionic liquid is separated via filtration, and the product is crystallized as the monohydrate by slow evaporation.

Hydrolysis of Ester Precursors: Industrial-Scale Protocols

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate serves as a key intermediate for large-scale synthesis. A patented method dissolves the ester in a NaOH/ethanol solvent system (1:2 v/v) and heats the mixture to 50–90°C for 2–3 hours . Hydrolysis progress is monitored by thin-layer chromatography (TLC), with completion indicated by the disappearance of the ester spot (Rf = 0.7). Neutralization with citric acid (pH 4–5) precipitates the carboxylic acid, which is filtered and washed with cold ethanol. The monohydrate form is obtained by recrystallization from hot water, achieving purities >98% (HPLC) .

Critical Process Parameters:

  • Ethanol Concentration: Higher ethanol ratios (>50%) reduce hydrolysis efficiency due to ester solubility limitations.

  • Neutralization Rate: Slow addition of citric acid prevents localized overheating and byproduct formation.

  • Crystallization Temperature: Cooling to 0–5°C ensures monohydrate stability and minimizes anhydrous polymorphs .

Oxidation of Methyl-Substituted Intermediates

Alternative routes involve oxidizing 2-methyl-1,8-naphthyridine derivatives. For example, treatment of 2-methyl-1,8-naphthyridine with potassium permanganate (KMnO4) in acidic aqueous media (H2SO4, pH 2–3) at 80°C for 8 hours oxidizes the methyl group to a carboxylic acid . While effective, this method faces challenges:

  • Over-Oxidation: Prolonged reaction times (>10 hours) degrade the naphthyridine ring.

  • Byproduct Formation: Manganese dioxide precipitates complicate purification.

Optimized conditions (stoichiometric KMnO4, 6-hour reaction) yield 75–80% of the carboxylic acid, which is converted to the monohydrate via lyophilization .

Crystallization and Monohydrate Stabilization

The monohydrate form is stabilized through controlled crystallization. Saturated aqueous solutions of 2-methyl-1,8-naphthyridine-3-carboxylic acid are cooled at 0.5°C/min to 4°C, inducing nucleation. X-ray diffraction (XRD) confirms the monohydrate structure, with water molecules occupying lattice sites between carboxylate groups . Key factors include:

  • Solution pH: Maintained at 5.5–6.0 to prevent ionization of the carboxylic acid.

  • Seed Crystals: Addition of monohydrate seeds ensures consistent polymorph formation.

Analytical Characterization

Synthetic batches are validated using:

  • 1H NMR (400 MHz, CDCl3): δ 9.04 (dd, J = 4.0 Hz, 1H), 8.11 (dd, J = 2.0 Hz, 1H), 2.80 (s, 3H) .

  • IR Spectroscopy: Strong absorption at 1680 cm−1 (C=O stretch) and 3400 cm−1 (O-H from monohydrate) .

  • Elemental Analysis: Calculated for C10H10N2O3: C 58.25%, H 4.89%, N 13.58%; Found: C 58.18%, H 4.92%, N 13.52% .

Industrial-Scale Case Study

A pilot plant process (patent US9133188B2) illustrates scalability :

  • Ester Hydrolysis: 4.20 kg of ethyl 1-ethyl-6-(indan-2-ylamino)-4-oxo-1,8-naphthyridine-3-carboxylate is treated with 3.4 kg NaOH in 42 L water/ethanol (1:1) at 50–55°C for 3 hours.

  • Neutralization: Citric acid (4.8 kg) is added to pH 5.0, precipitating 3.95 kg of carboxylic acid (94% yield).

  • Monohydrate Formation: The product is stirred in deionized water (20 L) at 25°C for 12 hours, filtered, and dried under vacuum (40°C), yielding 3.78 kg (90%) of monohydrate .

Emerging Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C) .

  • Continuous Flow Systems: Enables real-time monitoring and higher throughput (1 kg/day) .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • Role : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and pharmaceuticals.

Chemical Reactions

  • Types : The compound undergoes several types of reactions, including oxidation, reduction, and substitution. For example:
    • Oxidation can yield naphthyridine derivatives.
    • Reduction may produce different reduced forms.
    • Substitution reactions can replace functional groups with others.

Common Reagents and Conditions

  • Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Controlled temperatures and pH levels are essential for optimizing yields.

Biological Applications

Antimicrobial Properties

  • Research has shown that derivatives of 1,8-naphthyridine, including 2-methyl-1,8-naphthyridine-3-carboxylic acid monohydrate, exhibit significant antimicrobial activity against various pathogens. For instance, certain derivatives have been effective against drug-resistant strains of bacteria like Pseudomonas aeruginosa and Escherichia coli .

Anticancer Potential

  • The compound has been studied for its anticancer properties. It exhibits mechanisms such as apoptosis induction and inhibition of topoisomerase enzymes, which are critical for DNA replication in cancer cells .

Neurological Applications

  • There is growing interest in the potential use of naphthyridine derivatives in treating neurological disorders such as Alzheimer's disease and multiple sclerosis due to their ability to interact with specific molecular targets .

Medicinal Chemistry

Therapeutic Agent Development

  • Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its ability to inhibit nucleic acid synthesis positions it as a candidate for developing new antimicrobial and anticancer drugs .

Industrial Applications

Material Science

  • In addition to its biological applications, this compound is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its unique chemical properties allow it to contribute to innovative material formulations.

Case Studies

  • Antimicrobial Activity Study
    • A study demonstrated that certain naphthyridine derivatives showed potent activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), outperforming traditional antibiotics like isoniazid .
  • Anticancer Mechanisms
    • Research highlighted that some naphthyridine derivatives induced apoptosis in cancer cells through multiple pathways, including DNA intercalation and protein kinase inhibition .
  • Neurological Disorder Research
    • Investigations into the effects of 1,8-naphthyridine derivatives on Alzheimer's disease models showed promise in reducing amyloid plaque formation and improving cognitive function in animal studies .

Mechanism of Action

The mechanism of action of 2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate involves its interaction with specific molecular targets. It can bind to DNA and interfere with the synthesis of RNA and proteins, leading to its biological effects. The pathways involved in its action include inhibition of nucleic acid synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,8-Naphthyridine-3-Carboxylic Acid Derivatives

Compound Name Substituents (Positions) Functional Modifications CAS Number
2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate 2-CH₃, 3-COOH (+ H₂O) Monohydrate crystallization 387350-60-9
Nalidixic Acid 1-C₂H₅, 7-CH₃, 4-oxo Antibacterial quinolone core 389-08-2
Tosufloxacin Tosilate Hydrate 1-(2,4-difluorophenyl), 7-F, 3-COOH, 4-oxo Fluoroquinolone with tosylate counterion 157230-72-1
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid 2-oxo, 3-COOH Dihydro core with ketone 5175-14-4
2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid 2-CF₃, 3-COOH Electron-withdrawing CF₃ group 241154-08-5

Key Observations :

  • Methyl vs. Trifluoromethyl : The 2-CH₃ group in the target compound enhances lipophilicity compared to the 2-CF₃ derivative, which may improve membrane permeability but reduce electronic effects .
  • Monohydrate vs. Anhydrous Forms: The monohydrate form of the target compound improves aqueous solubility relative to anhydrous analogues like nalidixic acid, critical for oral bioavailability .
  • 4-Oxo Derivatives: Compounds like nalidixic acid and tosufloxacin feature a 4-oxo group, which is essential for DNA gyrase inhibition in quinolones . The target compound lacks this moiety, suggesting a different mechanism of action.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (mg/mL) logP Reference
This compound 174–175* 12.5 (H₂O) 1.8
Nalidixic Acid 225–230 0.1 (H₂O) 2.1
2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid >300 0.5 (DMSO) 2.9
1-(4-Chlorobenzyl)-4-oxo-1,8-naphthyridine-3-carboxamide 193–195 2.3 (DMF) 3.2

*From analogous tartrate salt crystallization .
Analysis :

  • The monohydrate form of the target compound exhibits moderate water solubility (12.5 mg/mL), outperforming nalidixic acid (0.1 mg/mL) due to hydration .

Table 4: Pharmacological Profiles

Compound Activity Profile IC₅₀/EC₅₀ (μM) Reference
This compound Antimicrobial (broad-spectrum) 8.2 (E. coli)
Nalidixic Acid Antibacterial (Gram-negative) 1.5 (E. coli)
Tosufloxacin Tosilate Hydrate Antipseudomonal, Antitubercular 0.3 (S. aureus)
4-Oxo-7-methyl-1,8-naphthyridine derivatives Sympathetic blocking (no antibacterial activity) N/A

Key Findings :

  • The target compound shows moderate antimicrobial activity, likely due to the 3-carboxylic acid group’s metal-chelating properties .
  • Nalidixic acid and tosufloxacin exhibit superior potency owing to their 4-oxo-quinolone structures, which inhibit DNA gyrase .

Biological Activity

2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and research findings, supported by relevant data.

  • Molecular Formula : C10H8N2O2·H2O
  • IUPAC Name : 2-methyl-1,8-naphthyridine-3-carboxylic acid; hydrate

Antimicrobial Activity

Research indicates that 2-methyl-1,8-naphthyridine derivatives exhibit considerable antimicrobial effects. A study evaluated various naphthyridine derivatives against multiple bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate activity
Escherichia coliModerate activity
Pseudomonas aeruginosaVariable activity
Bacillus cereusGood activity
Enterobacter aerogenesLess active than standard drugs

In particular, derivatives of 1,8-naphthyridine have shown effectiveness against drug-resistant strains, making them potential candidates for new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit cancer cell proliferation by interfering with nucleic acid synthesis. This effect is attributed to its ability to bind to DNA and disrupt RNA and protein synthesis pathways.

The proposed mechanism involves:

  • DNA Binding : Interferes with the replication process.
  • RNA Synthesis Inhibition : Alters transcription processes.
  • Protein Synthesis Disruption : Affects the translation machinery within cells.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, 7-(3-(R)-amino-2-(S)-methyl-1-azetidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid was found to be more effective than ciprofloxacin against various strains of bacteria including Staphylococcus and Pseudomonas aeruginosa .
  • Antitubercular Activity : Another derivative exhibited potent antitubercular activity against multi-drug resistant strains of Mycobacterium tuberculosis, surpassing the efficacy of traditional treatments like isoniazid .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

  • In vitro Studies : Showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Structure-Activity Relationship (SAR) : Investigations into the structural variations have provided insights into optimizing the compound for enhanced biological activity .

Q & A

Q. Advanced Research Focus

  • LogP/LogS Prediction : Tools like ILOGP, XLOGP3, and SILICOS-IT calculate partition coefficients (LogP) and solubility (LogS). Optimal ranges are LogP < 5 and LogS between -1 and -4 to ensure bioavailability.
  • PASS Analysis : Predicts biological activities (e.g., antihistaminic, PDE4 inhibition) using Pa (probability of activity) and Pi (probability of inactivity). Compounds with Pa > Pi are prioritized for synthesis .
  • Drug-Likeness Radar : Evaluates parameters like polarity and solubility to assess compliance with Lipinski’s rules .

What in vivo models are suitable for evaluating the antihistaminic activity of 1,8-naphthyridine derivatives?

Q. Advanced Research Focus

  • Guinea Pig Trachea Assay : Measures bronchorelaxant effects by pre-treating tissues with histamine and assessing compound-induced relaxation. Chlorpheniramine is a common positive control.
  • Conscious Guinea Pig Model : Evaluates airway resistance reduction in response to histamine challenge. Compound 5a1, for example, showed significant activity comparable to standard drugs .

How can molecular docking elucidate the interaction of 1,8-naphthyridine derivatives with the H1 receptor?

Q. Advanced Research Focus

  • Binding Mode Analysis : Docking studies (e.g., using AutoDock Vina) identify key interactions, such as hydrogen bonds with Thr112 or hydrophobic contacts with Phe432 in the H1 receptor active site.
  • Pharmacophore Mapping : Critical groups include the naphthyridine core (hydrogen-bond acceptor), carboxylate (ionic interaction), and hydrophobic substituents (e.g., chlorobenzyl) .

How can researchers address low aqueous solubility of 1,8-naphthyridine-3-carboxylic acid derivatives?

Q. Methodological Answer

  • Structural Modifications : Introduce hydrophilic groups (e.g., morpholine, piperazine) at the 3-carboxylic acid position.
  • Salt Formation : Convert carboxylic acids to sodium salts to enhance solubility.
  • Co-Solvent Systems : Use DMSO or PEG-water mixtures during in vitro assays .

What strategies validate contradictory pharmacological data across 1,8-naphthyridine analogues?

Q. Advanced Research Focus

  • Dose-Response Curves : Confirm activity trends across multiple concentrations.
  • Receptor Selectivity Profiling : Test against off-target receptors (e.g., A2A adenosine, PDE4) to rule out nonspecific effects.
  • Metabolic Stability Assays : Use liver microsomes to assess whether poor in vivo activity stems from rapid metabolism .

Which analytical techniques are critical for assessing purity and structural integrity?

Q. Basic Research Focus

  • TLC Monitoring : Use silica gel plates with chloroform:methanol (4:1) to track reaction progress.
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values.
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to verify molecular formulas .

How are ADMET properties predicted for 1,8-naphthyridine derivatives during early-stage development?

Q. Advanced Research Focus

  • In Silico ADMET Tools : SwissADME or PreADMET predict absorption (Caco-2 permeability), hepatic metabolism (CYP450 interactions), and toxicity (Ames test alerts).
  • Bioavailability Radar : Flags compounds with high GI absorption but poor blood-brain barrier penetration to minimize CNS side effects .

What structural modifications enhance the anti-inflammatory activity of 1,8-naphthyridine scaffolds?

Q. Advanced Research Focus

  • Amide Derivatives : Coupling with aromatic amines (e.g., 3-chloroaniline) improves TNF-α inhibition.
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) at position 2 enhances receptor binding affinity .

How should researchers validate in silico predictions experimentally?

Q. Methodological Answer

  • Parallel Synthesis : Test all compounds with Pa > 0.7 in PASS to confirm predicted activities.
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics to H1 receptors for docked compounds.
  • Correlate LogS with Experimental Solubility : Use shake-flask method at pH 7.4 to verify computational solubility models .

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